Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate
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Overview
Description
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate: is an organic compound with the molecular formula C13H24O2 . It is a derivative of cyclohexane, characterized by the presence of a methyl group, a tert-butyl group, and a carboxylate ester group. This compound is used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate typically involves the esterification of 4-tert-butyl-2-methylcyclohexanecarboxylic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The tert-butyl and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-methylcyclohexanecarboxylate
- Methyl 4-tert-butylcyclohexanecarboxylate
- Methyl 2-methylcyclohexanecarboxylate
Uniqueness
Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate is unique due to the presence of both tert-butyl and methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered reactivity, compared to its similar compounds .
Properties
CAS No. |
92155-15-2 |
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Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
methyl 4-tert-butyl-2-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H24O2/c1-9-8-10(13(2,3)4)6-7-11(9)12(14)15-5/h9-11H,6-8H2,1-5H3 |
InChI Key |
NYEXNQKLWCUFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCC1C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
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